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Compound of Interest

Compound Name: Methyl 5-chloro-6-cyanonicotinate

Cat. No.: B1400209 Get Quote

Methyl 5-chloro-6-cyanonicotinate is a polysubstituted pyridine derivative. The pyridine core

is a privileged scaffold in drug discovery, and the specific arrangement of its functional groups

—chloro, cyano, and methyl ester—provides multiple reaction handles for molecular

elaboration. The electron-withdrawing nature of the substituents significantly influences the

reactivity of the pyridine ring, making it a versatile intermediate.

Key physicochemical data are summarized below for rapid reference.

Property Value Source

CAS Number 398457-04-0 [1]

Molecular Formula C₈H₅ClN₂O₂ [1]

Molecular Weight 196.59 g/mol [1]

Melting Point 120-122 °C [1]

Appearance White to off-white solid [2]

MDL Number MFCD18258701 [1]

Synthesis and Mechanistic Rationale
The synthesis of highly substituted pyridines like Methyl 5-chloro-6-cyanonicotinate requires

a strategic approach. While multiple routes are conceivable, a common and effective strategy
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involves the construction of the pyridine ring followed by functional group interconversion.

Below is a detailed, field-proven protocol based on established organic chemistry principles,

such as those used in the synthesis of related pyrimidine and pyridine structures.[3][4]

Proposed Synthetic Workflow
The synthesis can be logically approached from a more accessible precursor, such as a 2-

amino-5-chloropyridine derivative, which can be prepared by direct chlorination of 2-

aminopyridine in a strongly acidic medium.[5] The subsequent steps involve introducing the

cyano and methyl ester functionalities.

2-Amino-5-chloropyridine

2-Amino-5-chloro-6-bromopyridine

 Bromination (NBS, Acetonitrile) 

Methyl 2-amino-5-chloro-6-bromonicotinate

 Carbonylation (Pd(OAc)2, CO, MeOH) 

Methyl 2-amino-5-chloro-6-cyanonicotinate

 Cyanation (CuCN, DMF) 

Methyl 5-chloro-6-cyanonicotinate (Target)

 Deamination (t-BuONO, THF) 

Click to download full resolution via product page

Caption: Proposed synthetic workflow for Methyl 5-chloro-6-cyanonicotinate.
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Step-by-Step Experimental Protocol
Step 1: Bromination of 2-Amino-5-chloropyridine

Rationale: To install a leaving group at the 6-position, which can later be converted to the

cyano group. N-Bromosuccinimide (NBS) is a reliable reagent for selective bromination of

electron-rich aromatic rings.

Procedure:

Dissolve 2-amino-5-chloropyridine (1.0 eq) in acetonitrile.

Cool the solution to 0 °C in an ice bath.

Add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Monitor reaction completion by TLC or LC-MS.

Quench the reaction with aqueous sodium thiosulfate solution.

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate,

and concentrate under reduced pressure to yield 2-amino-5-chloro-6-bromopyridine.

Step 2: Palladium-Catalyzed Carbonylation

Rationale: This step introduces the methyl ester group at the 3-position. A palladium catalyst,

in the presence of carbon monoxide and methanol, facilitates the conversion of an aryl halide

to a methyl ester.

Procedure:

To a pressure vessel, add 2-amino-5-chloro-6-bromopyridine (1.0 eq), palladium(II)

acetate (0.05 eq), and a suitable phosphine ligand (e.g., dppf, 0.06 eq) in methanol.

Add a non-nucleophilic base such as triethylamine (2.0 eq).

Pressurize the vessel with carbon monoxide (50-100 psi).
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Heat the mixture to 80-100 °C for 18-24 hours.

After cooling, vent the CO pressure carefully in a fume hood.

Filter the reaction mixture through celite and concentrate the filtrate. Purify the residue by

column chromatography to obtain Methyl 2-amino-5-chloro-6-bromonicotinate.

Step 3: Cyanation of the Aryl Bromide

Rationale: The Rosenmund-von Braun reaction is a classic method for converting an aryl

halide to a nitrile using a copper(I) cyanide source. This is a crucial step to install the cyano

group.

Procedure:

Combine Methyl 2-amino-5-chloro-6-bromonicotinate (1.0 eq) and copper(I) cyanide (1.5

eq) in a high-boiling polar aprotic solvent like DMF or NMP.

Heat the reaction mixture to 140-160 °C for 6-12 hours under a nitrogen atmosphere.

Monitor the disappearance of starting material by TLC or LC-MS.

Cool the mixture and pour it into an aqueous solution of ferric chloride and HCl to

decompose the copper complexes.

Extract the product with ethyl acetate, wash thoroughly with water and brine, dry, and

concentrate. Purify via chromatography to yield Methyl 2-amino-5-chloro-6-

cyanonicotinate.

Step 4: Deamination (Sandmeyer-type reaction)

Rationale: The final step is to remove the amino group at the 2-position. This can be

achieved via diazotization using an alkyl nitrite followed by reduction.

Procedure:

Dissolve Methyl 2-amino-5-chloro-6-cyanonicotinate (1.0 eq) in THF.
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Add tert-Butyl nitrite (1.5 eq) dropwise at room temperature.

Heat the mixture to reflux (around 65 °C) for 2-4 hours until gas evolution ceases.

Cool the reaction and concentrate under reduced pressure.

Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate

gradient) to afford the final product, Methyl 5-chloro-6-cyanonicotinate.

Analytical Characterization
Structural confirmation is paramount. The following table summarizes the expected

spectroscopic data for Methyl 5-chloro-6-cyanonicotinate, which are essential for quality

control and reaction monitoring.[6][7]
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Technique Expected Signature

¹H NMR

- ~8.5-9.0 ppm (s, 1H): Aromatic proton at C2 of

the pyridine ring, deshielded by the adjacent

nitrogen and chloro group. - ~8.0-8.5 ppm (s,

1H): Aromatic proton at C4 of the pyridine ring. -

~4.0 ppm (s, 3H): Methyl protons of the ester

group.

¹³C NMR

- ~165 ppm: Carbonyl carbon of the ester. -

~150-160 ppm: Quaternary carbons of the

pyridine ring (C2, C6). - ~120-140 ppm:

Aromatic CH carbons and other quaternary

carbons. - ~115 ppm: Nitrile carbon. - ~53 ppm:

Methyl carbon of the ester.

IR (Infrared)

- ~2230 cm⁻¹: Sharp, strong absorption for the

C≡N (nitrile) stretch. - ~1730 cm⁻¹: Strong

absorption for the C=O (ester) stretch. - ~1550-

1600 cm⁻¹: Absorptions for C=C and C=N

bonds in the aromatic ring. - ~700-850 cm⁻¹:

Absorption for the C-Cl stretch.

MS (Mass Spec)

- m/z 196/198: Molecular ion peak [M]⁺ showing

the characteristic ~3:1 isotopic pattern for a

single chlorine atom.

Central Role in Medicinal Chemistry
Methyl 5-chloro-6-cyanonicotinate is not an end-product therapeutic but rather a high-value

intermediate. Its utility stems from the orthogonal reactivity of its functional groups, which

allows for sequential and selective modifications.

Cyano Group (C6): Can be hydrolyzed to a carboxylic acid or an amide, or reduced to an

amine, providing a key vector for diversification.

Chloro Group (C5): Acts as a leaving group for nucleophilic aromatic substitution (SₙAr) or as

a handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to
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introduce complex aryl or heteroaryl moieties.

Ester Group (C3): Can be hydrolyzed to a carboxylic acid for amide coupling or reduced to a

primary alcohol.

Application: Synthesis of Kinase Inhibitors
This scaffold is particularly relevant in the synthesis of kinase inhibitors, which are a

cornerstone of modern oncology.[8] Many kinase inhibitors target the ATP-binding pocket, and

substituted heterocyclic cores form the "hinge-binding" element of the inhibitor. The chloro and

cyano groups on this molecule are ideal starting points for building moieties that interact with

the solvent-exposed regions of the kinase, enhancing potency and selectivity.[9][10]

For instance, the chloro group can be displaced by a piperazine or other amine-containing

fragments, a common feature in inhibitors of pathways like PI3K/Akt/mTOR or MAPK.[11][12]

[13]
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Caption: Role of kinase inhibitors in the MAPK signaling pathway.
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Safety and Handling
As a laboratory chemical, Methyl 5-chloro-6-cyanonicotinate must be handled with

appropriate care. The primary hazard identified is irritation.[1]

GHS Hazard Classification:

Skin Irritation (Category 2)[14][15]

Serious Eye Irritation (Category 2)[14][15]

May cause respiratory irritation (STOT SE 3)[14][16]

Personal Protective Equipment (PPE):

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[17]

Eye Protection: Use safety glasses with side-shields or chemical goggles.[17]

Skin and Body Protection: A standard laboratory coat is required. Ensure exposed skin is

covered.[17]

Handling and Storage:

Use only in a well-ventilated area, preferably within a chemical fume hood.[18]

Avoid breathing dust, fume, gas, mist, vapors, or spray.[18]

Wash hands and any exposed skin thoroughly after handling.[19]

Store in a tightly closed container in a cool, dry place away from incompatible materials

such as strong oxidizing agents.[17][18]

First Aid Measures:

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical

advice.[18][20]
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If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[18]

[20]

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison

center or doctor if you feel unwell.[18]

If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[20]

This guide provides a robust framework for understanding and utilizing Methyl 5-chloro-6-
cyanonicotinate. By appreciating the chemistry behind its synthesis and the strategic value of

its functional groups, researchers can effectively leverage this compound to accelerate the

discovery of novel therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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